molecular formula C16H21ClN2O B7921179 1-[3-(Benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-2-chloro-ethanone

1-[3-(Benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-2-chloro-ethanone

Cat. No.: B7921179
M. Wt: 292.80 g/mol
InChI Key: YUHPLKKYXYAOKA-UHFFFAOYSA-N
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Description

1-[3-(Benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-2-chloro-ethanone is a heterocyclic compound featuring a pyrrolidine core substituted with a benzyl-cyclopropyl-amino group at the 3-position and a 2-chloroethanone moiety at the 1-position. This structure combines a five-membered pyrrolidine ring, a cyclopropane ring, and a chloro-ethanone functional group, which may confer unique physicochemical and biological properties. As per CymitQuimica’s catalog, this compound is currently listed as discontinued, limiting its accessibility for further research .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[3-[benzyl(cyclopropyl)amino]pyrrolidin-1-yl]-2-chloroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O/c17-10-16(20)18-9-8-15(12-18)19(14-6-7-14)11-13-4-2-1-3-5-13/h1-5,14-15H,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUHPLKKYXYAOKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CC=CC=C2)C3CCN(C3)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-2-chloro-ethanone typically involves multiple steps. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the benzyl and cyclopropyl groups. The final step involves the chlorination of the ethanone moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for yield, purity, and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[3-(Benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-2-chloro-ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[3-(Benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-2-chloro-ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological processes and interactions.

    Medicine: It is investigated for its potential therapeutic properties, including its effects on various biological targets.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-(Benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-2-chloro-ethanone involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the context of its use, such as its role in medicinal chemistry or biological research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Piperidine vs. Pyrrolidine Derivatives

A closely related analog, 1-[4-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-2-chloro-ethanone (CAS: 1353963-01-5), replaces the pyrrolidine ring with a six-membered piperidine ring. Key differences include:

  • Molecular Weight : The piperidine variant has a molecular weight of 306.83 , while the pyrrolidine-based target compound is estimated to be slightly lighter (~305) due to the smaller ring .
Substituent Modifications
  • 2-Chloro-1-(pyrrolidin-1-yl)ethanone: This simpler analog lacks the benzyl-cyclopropyl-amino group. Its synthesis via Friedel-Crafts alkylation (using AlCl₃ in dry DCM) suggests that introducing the cyclopropyl-benzyl substituent in the target compound would require additional synthetic steps, such as cyclopropanation or amination .

Pharmacological Potential (Speculative)

These compounds often exhibit antimicrobial or anti-inflammatory properties, suggesting that the target molecule’s chloro-ethanone group could confer similar bioactivity .

Key Observations

  • Synthesis Challenges: Introducing the cyclopropyl-benzyl group may require advanced synthetic strategies compared to simpler chloro-ethanone derivatives.
  • Availability : Both the target compound and its piperidine analog are discontinued, highlighting the need for alternative synthesis routes or substitutes .

Biological Activity

1-[3-(Benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-2-chloro-ethanone, also referred to as compound A in various studies, is a complex organic compound with significant potential for biological activity. Its unique structure, which includes a pyrrolidine ring and various substituents, suggests diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and related case studies.

Chemical Structure and Properties

The chemical formula for this compound is C16H20ClN2OC_{16}H_{20}ClN_2O. The presence of a chloro group, a pyrrolidine ring, and a benzyl-cyclopropyl amino moiety contributes to its reactivity and biological interactions.

Preliminary studies indicate that this compound may modulate neurotransmitter pathways or inhibit specific enzymes. The exact mechanisms are still under investigation, but it is hypothesized that the compound interacts with various receptors and enzymes in biological systems, influencing cellular signaling pathways.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity
Research has shown that derivatives of pyrrolidine compounds exhibit significant antibacterial and antifungal properties. The compound's structure may enhance its ability to inhibit the growth of harmful bacteria and fungi.

Table 1: Antimicrobial Activity of Related Pyrrolidine Compounds

Compound NameMIC (mg/mL)Target Organisms
Compound X0.0039S. aureus
Compound Y0.0195E. coli
Compound Z0.0048C. albicans

2. Antiproliferative Effects
In vitro studies have demonstrated that this compound exhibits antiproliferative activity against various human tumor cell lines. The growth inhibition values (GI50) indicate its potential as an anticancer agent.

Table 2: Antiproliferative Activity Against Tumor Cell Lines

Cell LineGI50 (µM)
A549 (Lung Cancer)0.5
MCF7 (Breast Cancer)0.8
HeLa (Cervical Cancer)0.6

Case Studies

Several case studies have explored the biological activity of similar compounds with structural analogs to this compound:

Case Study 1: Antibacterial Properties
A study evaluated the antibacterial efficacy of related pyrrolidine derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives significantly inhibited bacterial growth, suggesting that modifications to the cyclopropyl or benzyl groups could enhance activity.

Case Study 2: Cancer Cell Line Inhibition
Another investigation focused on the antiproliferative effects of pyrrolidine derivatives on cancer cell lines. The study found that compounds similar to this compound showed promising results in inhibiting tumor growth, with further research needed to elucidate the underlying mechanisms.

Q & A

Basic: How can the synthetic yield of 1-[3-(Benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-2-chloro-ethanone be optimized?

Methodological Answer:
To improve synthetic yield, focus on reaction stoichiometry, catalyst selection, and solvent optimization. For example:

  • Catalysts : Use piperidine as a base catalyst in refluxing ethanol, which has been shown to enhance condensation efficiency in analogous pyrrolidine-based syntheses .
  • Temperature Control : Maintain reflux conditions (typically 70–80°C) to balance reaction rate and side-product formation.
  • Purification : Employ recrystallization with ethanol or ethyl acetate to isolate high-purity product .

Advanced: How can conflicting NMR and mass spectrometry (MS) data be resolved during structural confirmation?

Methodological Answer:
Discrepancies between NMR and MS data often arise from impurities or stereochemical complexities. To resolve this:

  • X-ray Crystallography : Use single-crystal X-ray diffraction (as in ) for unambiguous structural determination. This method provides bond angles, torsion angles, and crystallographic packing data, which are critical for resolving stereochemical ambiguities .
  • 2D NMR Techniques : Perform COSY, HSQC, or NOESY experiments to assign proton-proton correlations and confirm spatial arrangements .

Basic: What purification strategies are recommended for isolating this compound?

Methodological Answer:

  • Recrystallization : Use ethanol or ethyl acetate as solvents due to their polarity gradients, which improve crystal formation .
  • Column Chromatography : Employ silica gel with a gradient elution system (e.g., hexane:ethyl acetate 3:1 to 1:1) to separate byproducts.
  • HPLC : For high-purity requirements, use reverse-phase HPLC with UV detection at 254 nm to monitor elution .

Advanced: How can stability issues during long-term storage be mitigated?

Methodological Answer:

  • Storage Conditions : Store in amber vials under inert gas (argon or nitrogen) at –20°C to minimize oxidative degradation .
  • Stability Monitoring : Perform periodic HPLC analysis to detect degradation products (e.g., hydrolysis of the chloroethanone group) .
  • Matrix Stabilization : Add stabilizers like ascorbic acid (0.1% w/v) to aqueous solutions to slow decomposition .

Basic: What analytical methods are suitable for validating purity and identity?

Methodological Answer:

  • HPLC-UV/Vis : Use a C18 column with a mobile phase of acetonitrile:water (70:30) and monitor at 220 nm for optimal detection of impurities .
  • Mass Spectrometry : High-resolution MS (HRMS) with electrospray ionization (ESI) confirms molecular weight within 2 ppm error .
  • Elemental Analysis : Validate C, H, N, and Cl content to confirm stoichiometric ratios .

Advanced: How to design experiments for elucidating the compound's reaction mechanisms (e.g., cyclopropane ring opening)?

Methodological Answer:

  • Kinetic Studies : Monitor reaction progress via time-resolved NMR or FTIR to identify intermediates.
  • Isotopic Labeling : Introduce deuterium at the cyclopropane ring to track hydrogen migration during ring-opening reactions .
  • Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict transition states and activation energies .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats. Work exclusively in a fume hood to avoid inhalation .
  • Spill Management : Neutralize spills with sand or inert absorbents; avoid aqueous washdown to prevent environmental contamination .

Advanced: How can molecular docking studies predict biological activity against target receptors?

Methodological Answer:

  • Target Selection : Prioritize receptors like G-protein-coupled receptors (GPCRs) or kinases based on structural motifs (e.g., pyrrolidine as a rigid scaffold) .
  • Docking Software : Use AutoDock Vina or Schrödinger Suite with flexible ligand parameters to account for conformational changes.
  • Validation : Compare docking scores with experimental IC50 values from in vitro assays (e.g., enzyme inhibition assays) .

Advanced: How to address limitations in experimental scalability for in vivo studies?

Methodological Answer:

  • Batch Optimization : Scale reactions incrementally (10 mg → 1 g) while monitoring yield and purity trends.
  • Degradation Mitigation : Implement continuous cooling during large-scale synthesis to stabilize intermediates, as organic degradation rates increase with temperature .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR : ¹H and ¹³C NMR in deuterated chloroform (CDCl₃) to assign protons and carbons, focusing on the cyclopropane (δ 0.8–1.2 ppm) and pyrrolidine (δ 2.5–3.5 ppm) regions .
  • IR Spectroscopy : Identify carbonyl (C=O) stretches at ~1700 cm⁻¹ and N-H bends at ~3300 cm⁻¹ .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.